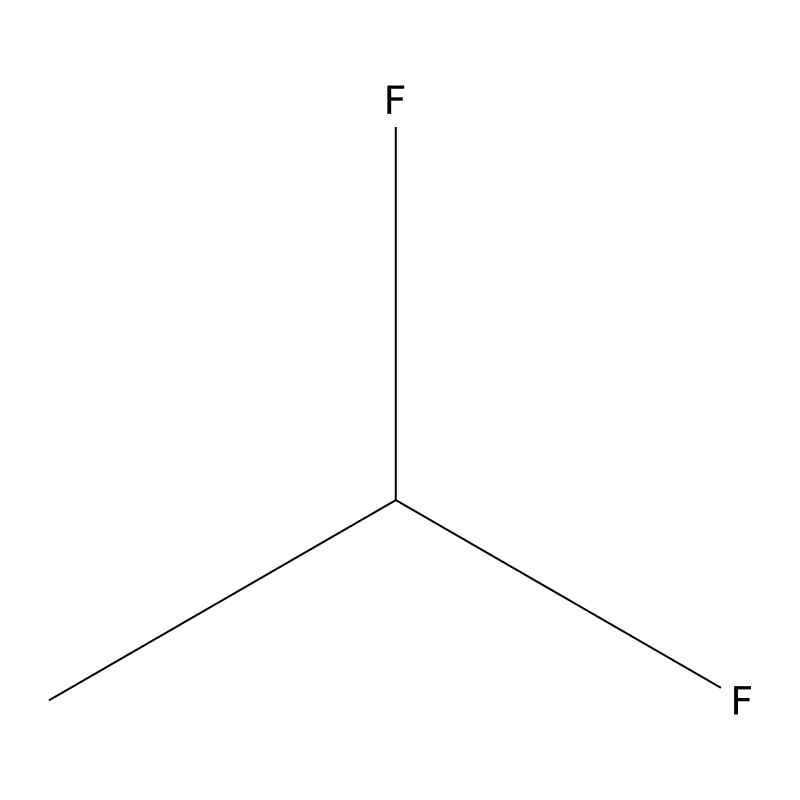

1,1-Difluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.2X10+3 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 0.02 (very poor)

Synonyms

Canonical SMILES

Applications in Toxicology Research

1,1-Difluoroethane (DFE), also known as Freon 152a, has gained some traction in scientific research due to its unique properties. A key application lies in forensic toxicology. Its potential for abuse as an inhalant has necessitated the development of methods for its detection and quantification in biological samples postmortem and during investigations of human performance impairment []. Researchers have focused on creating validated methods for analyzing DFE in blood and tissues to aid in forensic analysis []. These methods offer advantages over traditional techniques by eliminating the need for solvents in sample preparation, which can interfere with analysis [].

Advantages as a Research Solvent

Another interesting application of DFE in scientific research is its use as a solvent. Because it readily evaporates and leaves minimal residue, DFE can be a valuable tool for researchers who need to remove solvent from their samples without introducing artifacts or altering the properties of the target analytes []. This is particularly advantageous in studies where residual solvent could impact the gas/liquid partitioning of the target molecule or create chromatographic interference during analysis [].

1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the molecular formula C₂H₄F₂. This colorless gas is primarily utilized as a refrigerant and is recognized for its low ozone depletion potential and relatively lower global warming potential compared to other hydrofluorocarbons. With a molecular weight of approximately 66.05 g/mol, 1,1-difluoroethane has favorable thermophysical properties, making it suitable for various applications, including aerosol propellants and gas dusters .

- Flammability: 1,1-Difluoroethane is classified as a highly flammable gas [].

- Inhalation Hazards: Inhalation of high concentrations can cause respiratory irritation and act as an asphyxiant by displacing oxygen [].

- Contact Hazards: Liquid contact can cause frostbite due to the rapidly expanding gas [].

This reaction produces 1,1-difluoroethane along with vinyl fluoride as an intermediate . Additionally, it can undergo reactions with hydroxyl radicals in the atmosphere, leading to its degradation with a lifespan of approximately 1.4 years .

Research indicates that prolonged exposure to 1,1-difluoroethane can have adverse effects on human health. In animal studies, high concentrations have been linked to cardiovascular issues such as coronary disease and angina. Moreover, intentional inhalation of this compound poses significant risks, including fatal cardiac arrhythmias due to its effects on GABA receptors and glutamate pathways in the brain .

The primary method for synthesizing 1,1-difluoroethane involves the reaction of acetylene with hydrogen fluoride under mercury catalysis:

This method allows for the efficient production of the compound while minimizing by-products. Other synthetic pathways may include halogenation reactions involving ethane derivatives .

Uniqueness of 1,1-Difluoroethane:

Interaction studies on 1,1-difluoroethane have revealed its reactivity with various substances. It can decompose upon heating or combustion, producing toxic by-products such as hydrogen fluoride and carbon monoxide. Furthermore, it exhibits flammability and can react violently with strong oxidizers or metals like aluminum .

1,1-Difluoroethane is an organofluorine compound with the molecular formula C₂H₄F₂ [1]. The molecule consists of two carbon atoms, four hydrogen atoms, and two fluorine atoms arranged in a specific three-dimensional configuration [2]. The carbon atoms form the backbone of the molecule, with one carbon atom bonded to three hydrogen atoms (methyl group) and the other carbon atom bonded to one hydrogen atom and two fluorine atoms [3].

The molecular structure of 1,1-Difluoroethane exhibits a tetrahedral arrangement around both carbon atoms, consistent with sp³ hybridization [4]. This tetrahedral geometry results from the repulsion between electron pairs in the carbon-hydrogen and carbon-fluorine bonds [5]. The molecule belongs to the Cs point group, indicating it has one plane of symmetry [6].

The bond lengths and angles in 1,1-Difluoroethane have been determined through various spectroscopic techniques and computational methods [7]. The carbon-carbon bond length is approximately 1.498 Å, which is typical for a single bond between two sp³ hybridized carbon atoms [8]. The carbon-fluorine bonds are shorter, measuring about 1.364 Å, reflecting the strong covalent interaction between carbon and the highly electronegative fluorine atoms [9]. The carbon-hydrogen bonds have a length of approximately 1.081 Å [10].

Table 1: Bond Lengths in 1,1-Difluoroethane

| Bond Type | Length (Å) |

|---|---|

| C-C | 1.498 |

| C-F | 1.364 |

| C-H | 1.081 |

The bond angles in 1,1-Difluoroethane deviate slightly from the ideal tetrahedral angle of 109.5°, primarily due to the presence of the electronegative fluorine atoms [11]. The H-C-C bond angle is approximately 111.0°, while the C-C-F bond angle is 110.7° [12]. The F-C-F bond angle is 107.4°, which is smaller than the ideal tetrahedral angle due to the repulsion between the fluorine atoms [13]. The H-C-F and H-C-H bond angles are 108.5° and 107.9°, respectively [14].

Table 2: Bond Angles in 1,1-Difluoroethane

| Bond Angle | Value (degrees) |

|---|---|

| H-C-C | 111.0 |

| C-C-F | 110.7 |

| F-C-F | 107.4 |

| H-C-F | 108.5 |

| H-C-H | 107.9 |

The carbon-fluorine bonds in 1,1-Difluoroethane are highly polar due to the significant electronegativity difference between carbon (2.5) and fluorine (4.0) [15]. This polarity contributes to the overall dipole moment of the molecule and influences its physical and chemical properties [16]. The strong carbon-fluorine bonds are among the most stable single bonds in organic chemistry, with bond dissociation energies of approximately 115 kcal/mol [24].

Phase Behavior and Critical Parameters

1,1-Difluoroethane exists as a colorless gas under standard temperature and pressure conditions [17]. The compound exhibits interesting phase behavior, transitioning between solid, liquid, and gaseous states depending on temperature and pressure conditions [18].

The triple point of 1,1-Difluoroethane, where solid, liquid, and gas phases coexist in equilibrium, occurs at a temperature of 154.56 K and a pressure of 0.0641387 kPa [19]. The normal boiling point, defined as the temperature at which the vapor pressure equals atmospheric pressure (101.325 kPa), is 248.45 K (-24.7°C) [20]. The melting point of the compound is approximately 156.15 K (-117°C) [21].

Critical parameters represent the conditions beyond which distinct liquid and gas phases do not exist [22]. For 1,1-Difluoroethane, the critical temperature (Tc) is 386.41 K (113.26°C), and the critical pressure (Pc) is 4.52 MPa [23]. At the critical point, the density of 1,1-Difluoroethane is 0.368 g/cm³ [25]. These critical parameters are essential for understanding the behavior of the compound under various conditions and for designing processes involving this substance [26].

Table 3: Phase Behavior and Critical Parameters of 1,1-Difluoroethane

| Parameter | Value | Units |

|---|---|---|

| Triple Point Temperature | 154.56 | K |

| Triple Point Pressure | 0.0641387 | kPa |

| Normal Boiling Point | 248.45 | K |

| Melting Point | 156.15 | K |

| Critical Temperature (Tc) | 386.41 | K |

| Critical Pressure (Pc) | 4.52 | MPa |

| Critical Density (ρc) | 0.368 | g/cm³ |

The phase diagram of 1,1-Difluoroethane illustrates the relationship between temperature and pressure for different phases [27]. The vapor pressure of 1,1-Difluoroethane increases with temperature according to the Antoine equation, which provides a mathematical relationship between vapor pressure and temperature [28]. At 25°C, the vapor pressure is approximately 6,067 hPa, indicating its high volatility at room temperature [29].

Other thermodynamic properties of 1,1-Difluoroethane include a heat of vaporization of 0.078 kcal/g and a heat of combustion of -4.42 kcal/g [30]. The compound has limited solubility in water, with approximately 2.8 g/L dissolving at 25°C [31]. Its octanol-water partition coefficient (Log P) is 0.75, suggesting moderate lipophilicity [3].

Thermophysical Property Databases

Numerous databases provide comprehensive thermophysical property data for 1,1-Difluoroethane, serving as valuable resources for researchers and engineers working with this compound. These databases compile experimental measurements, theoretical calculations, and critically evaluated data to ensure accuracy and reliability [32].

The National Institute of Standards and Technology (NIST) maintains several databases containing thermophysical properties of 1,1-Difluoroethane [33]. The NIST WebBook provides freely accessible data on phase change properties, Antoine equation parameters, and critical properties [34]. For more comprehensive and critically evaluated data, the NIST Thermodynamics Research Center (TRC) Web Thermo Tables offer detailed information on thermodynamic and transport properties across a wide range of temperatures and pressures [35].

Table 4: Major Thermophysical Property Databases for 1,1-Difluoroethane

| Database | Properties Available | Access Type |

|---|---|---|

| NIST WebBook | Phase change data, Antoine equation parameters, critical properties | Free public access |

| NIST TRC Web Thermo Tables | Critically evaluated thermophysical and thermochemical data | Subscription required |

| DETHERM | Thermophysical properties, phase equilibria data | Subscription required |

| DIPPR | Temperature-dependent properties, critical constants | Subscription required |

| CRC Handbook | Physical constants, thermodynamic properties | Purchase required |

| Yaws' Handbook | Temperature-dependent properties, transport properties | Purchase required |

| REFPROP | Equations of state, transport properties, phase equilibria | Purchase required |

The DETHERM database, maintained by DECHEMA, contains extensive experimental data on thermophysical properties and phase equilibria for 1,1-Difluoroethane and its mixtures with other compounds [36]. This database is particularly valuable for chemical process design and optimization [37].

The Design Institute for Physical Properties (DIPPR) database provides temperature-dependent correlations for various properties of 1,1-Difluoroethane, including vapor pressure, density, heat capacity, and thermal conductivity [38]. These correlations are based on critically evaluated experimental data and are widely used in chemical engineering applications [39].

Other important resources include the CRC Handbook of Chemistry and Physics, Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds, and the REFPROP software developed by NIST [40]. These resources offer comprehensive collections of thermophysical property data for 1,1-Difluoroethane and other compounds, enabling accurate predictions of behavior under various conditions.

Spectroscopic Characterization Methods

Spectroscopic techniques play a crucial role in elucidating the molecular structure, confirming the identity, and assessing the purity of 1,1-Difluoroethane. Various spectroscopic methods provide complementary information about different aspects of the molecule.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and molecular vibrations in 1,1-Difluoroethane. The IR spectrum of this compound shows characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the range of 2964-3015 cm⁻¹ and carbon-fluorine stretching vibrations at 1140-1171 cm⁻¹. These spectral features serve as fingerprints for identifying the compound and confirming its structure.

Table 5: Vibrational Frequencies of 1,1-Difluoroethane

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 1 (A') | 3015 | C-H stretching |

| 2 (A') | 2975 | C-H stretching |

| 3 (A') | 2964 | C-H stretching |

| 4 (A') | 1457 | CH₃ deformation |

| 5 (A') | 1413 | CH₃ deformation |

| 6 (A') | 1357 | CH bending |

| 7 (A') | 1171 | C-F stretching |

| 8 (A') | 1140 | C-F stretching |

| 9 (A') | 868 | C-C stretching |

| 10 (A') | 569 | C-F bending |

| 11 (A') | 468 | C-F bending |

Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that may not be IR-active. In the Raman spectrum of 1,1-Difluoroethane, bands corresponding to carbon-fluorine bending (468-569 cm⁻¹) and carbon-carbon stretching (868 cm⁻¹) are particularly prominent.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure of 1,1-Difluoroethane. Proton (¹H) NMR spectroscopy reveals signals corresponding to the methyl group (CH₃) and the CHF₂ group, while fluorine (¹⁹F) NMR spectroscopy shows signals from the two fluorine atoms. The coupling patterns and chemical shifts in these spectra provide valuable structural information and can be used to assess the purity of the compound.

Mass spectrometry is another powerful technique for characterizing 1,1-Difluoroethane. The mass spectrum typically shows a molecular ion peak at m/z 66, corresponding to the molecular weight of the compound, along with fragment ions at m/z 51 and 65. These fragmentation patterns are characteristic of the compound and can be used for identification purposes.

Microwave spectroscopy has been employed to determine the rotational constants and molecular geometry of 1,1-Difluoroethane with high precision. Analysis of the microwave spectrum yields rotational constants of A=9491.95 MHz, B=8962.65 MHz, and C=5170.43 MHz, which can be used to calculate bond lengths and angles in the molecule [31]. This technique has also been used to investigate the barrier to internal rotation in 1,1-Difluoroethane, which has been determined to be approximately 13.3 kJ/mol.

Table 6: Spectroscopic Characterization Methods for 1,1-Difluoroethane

| Method | Key Features | Applications |

|---|---|---|

| IR Spectroscopy | C-F stretching (1140-1171 cm⁻¹), C-H stretching (2964-3015 cm⁻¹) | Identification of functional groups and molecular structure |

| Raman Spectroscopy | C-F bending (468-569 cm⁻¹), C-C stretching (868 cm⁻¹) | Complementary to IR for molecular vibration analysis |

| NMR Spectroscopy | ¹H NMR: CH₃ group signal, CHF₂ group signal; ¹⁹F NMR: fluorine signals | Structure elucidation and purity assessment |

| Mass Spectrometry | Molecular ion peak at m/z 66, fragment ions at m/z 51 and 65 | Compound identification and structural analysis |

| Microwave Spectroscopy | Rotational constants: A=9491.95 MHz, B=8962.65 MHz, C=5170.43 MHz | Determination of molecular geometry and dipole moment |

Physical Description

GasVapor; Liquid

COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS.

Color/Form

XLogP3

Boiling Point

-24.9 °C

-24.05 °C

-24.7 °C

Flash Point

Flammable gas

Vapor Density

Relative vapor density (air = 1): 2.3

Density

0.896 c/cu cm at 25 °C, >1 atm

Density (for liquid): 0.91 g/cm³

LogP

log Kow = 0.75

0.75

Odor

Melting Point

-117.0 °C

-118.6 °C

-117 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 593 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 588 of 593 companies with hazard statement code(s):;

H220 (95.75%): Extremely flammable gas [Danger Flammable gases];

H280 (75.51%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

4,550 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 516

Pictograms

Flammable;Compressed Gas

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Cosmetics -> Propellant

Methods of Manufacturing

By adding hydrogen fluoride to acetylene.

... gas-phase fluorination of acetylene using a magnesium and bismuth catalyst coadsorbed on aluminum fluoride (Mg/Bi/AlF3). This method proceeds via the intermediate product, vinyl fluoride.

... a nonselective reaction, which produced 57.9% of HFC-152a at 67% conversion, when 1,2-dichloroethane was fluorinated in the liquid phase using a Lewis acid catalyst such as SnCl4.

Perhaps the most promising industrial route for the manufacture of HFC-152a is based on the fluorination of the vinyl chloride monomer. The two-step process involves initial addition of HF in a liquid-phase process to form the intermediate HCFC-151a (CH3CHClF). This is followed by a second liquid-phase fluorination of HCFC-151a to HFC-152a.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Industrial gas manufacturing

Plastics product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Utilities

Wholesale and retail trade

Ethane, 1,1-difluoro-: ACTIVE

The direct fluorination of hydrocarbon with elemental fluoride is extremely exothermic and difficult to control. ... The disadvantages of direct fluorination have been overcome by the use of fluorine carriers, in particular, high valence metal fluorides such as cobalt trifluoride, CoF3, or potassium tetrafluorocobalate, KCoF4.

Analytic Laboratory Methods

A readily constructed, automated purging assembly, on column trapping and simultaneous use of flame ionization and electrolytic conductivity detectors were applied to develop a dynamic headspace gas chromatographic technique which was evaluated for the determination of 42 organic pollutants in water, one of which was difluoroethane.

Clinical Laboratory Methods

Intentional abuse of 1,1-difluoroethane has been reported to cause transient symptoms such as confusion, tremors, pulmonary irritation, loss of consciousness and, rarely, coma. In the last five years, 17 cases from the San Diego County Medical Examiner's Office showed the presence of 1,1-difluoroethane in postmortem tissues, and the gas was cited in the cause of death in 13 of those cases. Detected during routine ethanol screening,1,1-difluoroethane was evaluated for concentrations in peripheral blood, central blood and vitreous humor by a slightly modified method published by Avella et al. In many cases, death from abuse of 1,1-difluoroethane seemed to occur within minutes of intentional abuse; large concentrations (>100 mg/L) of the gas were still in the blood. It is important that forensic toxicology laboratories have routine screening procedures to detect 1,1-difluoroethane because cases exist in which evidence of use from cans may not be present in proximity to the decedent, or may be undiscovered in the debris of a motor vehicle accident. It is also important to quantify concentrations of 1,1-difluoroethane in both peripheral blood and central blood, whose ratio may be useful in interpreting how recently the use of the 1,1-difluoroethane occurred.

Various hydrofluorocarbons (HFCs) have replaced the ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons during the last decades. The objective of this study was to examine the usefulness of blood and breath for exposure biomonitoring of HFCs. We compared data on blood and exhaled air from a series of experiments where healthy volunteers were exposed to vapors of four commonly used HFCs; 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane, and 1,1,1,3,3-pentafluoropropane. All four HFCs had similar toxicokinetic profiles in blood with a rapid initial increase and an apparent steady-state reached within a few minutes. For all HFCs, the inhalation uptake during exposure was low (less than 6%), most of which was exhaled post-exposure. No metabolism could be detected and only minor amounts were excreted unchanged in urine. The observed time courses in blood and breath were well described by physiologically-based pharmacokinetic (PBPK) modeling. Simulations of 8-hr exposures show that the HFC levels in both blood and breath drop rapidly during the first minutes post-exposure, whereafter the decline is considerably slower and mainly reflects washout from fat tissues. We conclude that blood and exhaled air can be used for biological exposure monitoring. Samples should not be taken immediately at the end of shift but rather 20-30 min later.

A headspace gas chromatographic procedure for the identification and quantitation of difluoroethane in blood is presented ... Quantitation of difluoroethane was performed using a six-point calibration curve and an internal standard of 1-propanol. The assay is linear from 0 to 115 mg/L including a low calibrator at 4 mg/L, the limit of quantitation. Within-run coefficients of variation at mean concentrations of 13.8 mg/L and 38.5 mg/L were 5.8% and 6.8% respectively. Between-run coefficients of variation at mean concentrations of 15.9 mg/L and 45.7 mg/L were 13.4% and 9.8% respectively. Several volatile substances were tested as potential interfering compounds with propane having a retention time identical to that of difluoroethane.

Storage Conditions

Closed system, ventilation, explosion-proof electrical equipment and lighting. Prevent build-up of electrostatic charges (e.g., by grounding). Use non-sparking handtools.

Fireproof. Separated from incompatible materials. Keep in a well-ventilated room.

Stability Shelf Life

Dates

1,1-Difluoroethane Forensic Aspects for the Toxicologist and Pathologist

Nicholas B Tiscione, Timothy P RohrigPMID: 34017986 DOI: 10.1093/jat/bkab054

Abstract

1,1-Difluoroethane (DFE) is a halogenated hydrocarbon that is commonly used as a propellant in air duster products. Herein, the pharmacology of DFE was reviewed, and questions relevant to medicolegal investigations were addressed. Particular emphasis was given to detection time in biological specimens and the range, onset and duration of effects. DFE may be abused as an inhalant and is rapidly absorbed through the lungs. Onset of central nervous system (CNS) depressant effects is within seconds and the duration may only last minutes. The effects may lead to impairment of human performance, including confusion, lethargy, impaired judgment, loss of motor coordination and loss of consciousness. Death may result even after the first use. With heavy use or in combination with other CNS depressants, extended periods of drowsiness or loss of consciousness may be observed with an increased risk of a fatal event. A majority of impaired driving investigations where DFE was identified included a collision demonstrating the significant impact its use may have on traffic safety. When DFE is identified alone, without other drugs that cause CNS impairment, the effects may not be observable minutes after the crash, making identification of its use difficult. Although concentrations dissipate rapidly, DFE has been detected in blood specimens collected up to 3 hours after the driving incident. Two studies on passive exposure presented herein demonstrated that it is unlikely to detect DFE above concentrations of ∼2.6 µg/mL in blood or urine due to even extreme unintentional exposure. Alternative specimens such as brain, lung and tracheal air should be considered in some postmortem investigations. DFE has been identified in blood specimens from postmortem cases at concentrations from 0.14 to 460 µg/mL and in impaired driving cases from 0.16 to 140 µg/mL.Cryogenic dermal injuries to the chest secondary to inhalational abuse of keyboard cleaner

Mohan Punja, Dennis Bradley Langston, Maurice Walter SmithPMID: 29188723 DOI: 10.1080/15563650.2017.1408813

Abstract

Acute skeletal fluorosis in the setting of 1,1-difluoroethane abuse

Alex Ponce, Jennifer A Oakes, William EgglestonPMID: 30449202 DOI: 10.1080/15563650.2018.1527034

Abstract

Cardiotoxic (Arrhythmogenic) Effects of 1,1-Difluoroethane Due to Electrolyte Imbalance and Cardiomyocyte Damage

Kaushal Joshi, Michael Barletta, John WurpelPMID: 28263233 DOI: 10.1097/PAF.0000000000000262

Abstract

Inhalant abuse is the intentional inhalation of chemical vapors to attain euphoric effects. Many common household products are abused by inhalation and one is 1,1-difluoroethane (DFE), which is a halogenated hydrocarbon used in refrigeration, dust-off spray, and airbrush painting. Although many human DFE abuse cases have been studied, the etiology and mechanism of sudden death is still unknown. In this study, an animal model was used to simulate the human conditions of DFE inhalation abuse that results in sudden death.Current research targets mechanistic studies involving electrolyte changes and cardiomyocyte damage after DFE administration in vivo. To investigate these changes, Sprague Dawley rats (N = 6) were exposed to 30 seconds of 20 L/min of DFE in multiple doses. Isoflurane acted as a control. Two additional groups, epinephrine and epinephrine + DFE, were included to simulate the clinical condition of DFE abuse. Plasma sodium, potassium, calcium, and magnesium levels were measured, followed by lactate dehydrogenase, creatine kinase, and cardiac troponin I levels. In addition, oxidative stress markers were also evaluated in all animal groups. Electrolyte levels showed a significant rise in plasma potassium and magnesium levels for the treated groups. In addition, lactate dehydrogenase, creatine kinase, and cardiac troponin I levels in DFE and epinephrine + DFE administered rats were significantly elevated as compared with control. Some oxidative stress makers were also elevated significantly in treatment groups. Furthermore, histopathological analysis showed hyperemia/congestion in treated rats.These results support cardiotoxic effects indicating that DFE results in fatal arrhythmias, and the study can be important during clinical cases involving inhalant abuse.Cardiomyopathy from 1,1-Difluoroethane Inhalation

Suwen Kumar, Tejaswini Joginpally, David Kim, Mrinal Yadava, Konchok Norgais, Heather S Laird-FickPMID: 26613951 DOI: 10.1007/s12012-015-9348-5

Abstract

Consumer aerosol products can be inhaled for their psychoactive effects, but with attendant adverse health effects including "sudden sniffing death." Cardiomyopathy has rarely been described in association with 1,1-difluoroethane (DFE), a common aerosol propellant. We report a 33-year-old male who developed acute myocardial injury and global hypokinesis along with rhabdomyolysis, acute kidney injury, and fulminant hepatitis after 2 days' nearly continuous huffing. Workup for other causes, including underlying coronary artery disease, was negative. His cardiac function improved over time. The exact mechanism of DFE's effects is uncertain but may include catecholamine-induced cardiomyopathy, coronary vasospasm, or direct cellular toxicity.Air Duster abuse causing rapid airway compromise

Amanda Winston, Abed Kanzy, Ghassan BachuwaPMID: 25568278 DOI: 10.1136/bcr-2014-207566

Abstract

Inhalant abuse is potentially life-threatening and has resulted in many complications such as central nervous system depression, cardiac dysrhythmia and hypoxia. Inhalant abuse causing angioedema is rarely reported in the medical literature. In this report we present a case of rapidly progressive airway compromise following recreational huffing. Our patient required intubation and intensive care unit admission with complete recovery after 5 days. The aetiology of airway compromise is postulated to be due to commonly reported frost bite injury and rarely reported angioedema. To the best of our knowledge this the second case reporting angioedema secondary to huffing Air Duster.Evaluation of left ventricular function by bedside ultrasound in acute toxic myocarditis

Cara Brown, Gavin BudhramPMID: 23849366 DOI: 10.1016/j.jemermed.2013.01.038

Abstract

Myocarditis can be difficult to diagnose in the Emergency Department (ED) due to the lack of classic symptoms and the wide variation in presentations. Poor cardiac contractility is a common finding in myocarditis and can be evaluated by bedside ultrasound.To demonstrate the utility of fractional shortening measurements as an estimation of left ventricular function during bedside cardiac ultrasound evaluation in the ED.

A 54-year-old man presented to the ED complaining of 3 days of chest tightness, palpitations, and dyspnea, as well as persistent abdominal pain and vomiting. An electrocardiogram (ECG) showed sinus tachycardia with presumably new ST-segment elevation and signs of an incomplete right bundle branch block. A bedside echocardiogram was performed by the emergency physician that showed poor left ventricular function by endocardial fractional shortening measurements. On further questioning, the patient revealed that for the past 2 weeks he had been regularly huffing a commercially available compressed air duster. Based on these history and examination findings, the patient was given a presumptive diagnosis of toxic myocarditis. A follow-up echocardiogram approximately 7 weeks later demonstrated resolution of the left ventricular systolic dysfunction and his ECG findings normalized.

Cardiac ultrasound findings of severely reduced global function measured by endocardial fractional shortening were seen in this patient and supported the diagnosis of myocarditis. Endocardial fractional shortening is a useful means of easily evaluating and documenting left ventricular function and can be performed at the bedside in the ED.

Blood and exhaled air can be used for biomonitoring of hydrofluorocarbon exposure

Lena Ernstgård, Bengt Sjögren, Sara Gunnare, Gunnar JohansonPMID: 24296009 DOI: 10.1016/j.toxlet.2013.11.026

Abstract

Various hydrofluorocarbons (HFCs) have replaced the ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons during the last decades. The objective of this study was to examine the usefulness of blood and breath for exposure biomonitoring of HFCs. We compared data on blood and exhaled air from a series of experiments where healthy volunteers were exposed to vapors of four commonly used HFCs; 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane, and 1,1,1,3,3-pentafluoropropane. All four HFCs had similar toxicokinetic profiles in blood with a rapid initial increase and an apparent steady-state reached within a few minutes. For all HFCs, the inhalation uptake during exposure was low (less than 6%), most of which was exhaled post-exposure. No metabolism could be detected and only minor amounts were excreted unchanged in urine. The observed time courses in blood and breath were well described by physiologically-based pharmacokinetic (PBPK) modeling. Simulations of 8-h exposures show that the HFC levels in both blood and breath drop rapidly during the first minutes post-exposure, whereafter the decline is considerably slower and mainly reflects washout from fat tissues. We conclude that blood and exhaled air can be used for biological exposure monitoring. Samples should not be taken immediately at the end of shift but rather 20-30 min later.Brain: the best matrix for volatile testing?

D Kimberley Molina, Sarah Limfueco, Veronica M HargrovePMID: 25881817 DOI: 10.1097/PAF.0000000000000155

Abstract

Skeletal Fluorosis Due To Inhalation Abuse of a Difluoroethane-Containing Computer Cleaner

Joseph R Tucci, Gary M Whitford, William H McAlister, Deborah V Novack, Steven Mumm, Tony M Keaveny, Michael P WhytePMID: 27449958 DOI: 10.1002/jbmr.2923